Home > Products > Screening Compounds P128426 > 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
3-Bromo-7-fluoroimidazo[1,2-a]pyridine - 1263058-67-8

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Catalog Number: EVT-1458135
CAS Number: 1263058-67-8
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.025
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by the presence of both bromine and fluorine substituents. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The structural complexity of 3-bromo-7-fluoroimidazo[1,2-a]pyridine makes it an interesting target for synthetic chemists.

Source

The compound can be synthesized through various methods that involve functionalizing imidazo[1,2-a]pyridine scaffolds. The methods often utilize bromination and fluorination techniques, which are essential for introducing the halogen substituents necessary for its biological activity.

Classification

3-Bromo-7-fluoroimidazo[1,2-a]pyridine falls under the category of heterocycles, specifically as a brominated and fluorinated derivative of imidazo[1,2-a]pyridine. Its classification is crucial for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-bromo-7-fluoroimidazo[1,2-a]pyridine typically involves several key steps:

  1. Functionalization: The base imidazo[1,2-a]pyridine is first synthesized or obtained.
  2. Bromination: Bromine is introduced to the structure through electrophilic aromatic substitution or radical reactions.
  3. Fluorination: Fluorine can be added using various methods such as nucleophilic substitution or via metal-catalyzed reactions.

Technical Details

One common method for synthesizing 3-bromo-7-fluoroimidazo[1,2-a]pyridine involves the use of transition metal catalysts to facilitate the bromination and fluorination processes. For instance, radical reactions can be employed where a suitable solvent and temperature are maintained to optimize yields. Specific conditions such as temperature control and reaction time are crucial for achieving high purity and yield of the desired compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-7-fluoroimidazo[1,2-a]pyridine can be represented as follows:

  • Molecular Formula: C7_7H4_4BrFN2_2
  • Molecular Weight: Approximately 215.02 g/mol
  • InChI Key: RNVWXBQACVWOPI-UHFFFAOYSA-N

This compound features a fused ring system consisting of a pyridine ring and an imidazole ring, with bromine at position 3 and fluorine at position 7.

Data

The structural data can be further analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

3-Bromo-7-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the reagents used.

Technical Details

Common reagents for substitution reactions include amines or thiols, while oxidizing agents like potassium permanganate can facilitate oxidation processes. The specific conditions such as solvent choice and temperature are critical for optimizing these reactions.

Mechanism of Action

Process

The mechanism of action of 3-bromo-7-fluoroimidazo[1,2-a]pyridine primarily revolves around its interactions with biological targets, potentially influencing various biochemical pathways. The halogen substituents (bromine and fluorine) enhance the lipophilicity and reactivity of the compound, allowing it to interact effectively with enzymes or receptors in biological systems.

Data

Studies have shown that halogenated compounds often exhibit increased binding affinity to target proteins due to enhanced hydrophobic interactions. This property is leveraged in drug design to improve efficacy and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane or dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as thermal stability tests and solubility studies are essential for understanding how this compound behaves under various conditions.

Applications

Scientific Uses

3-Bromo-7-fluoroimidazo[1,2-a]pyridine has several applications in scientific research:

  • Medicinal Chemistry: Used as a scaffold for developing pharmaceutical compounds due to its biological activity.
  • Material Science: Its unique structural properties make it useful in developing new materials with specific functionalities.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules, facilitating the creation of diverse chemical entities.
Introduction to Imidazo[1,2-a]pyridine Derivatives

Structural and Electronic Features of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core comprises a five-membered imidazole ring fused with a six-membered pyridine ring, sharing the C2–N3 bond. This fusion creates a 10π-electron aromatic system exhibiting electron-deficient character due to the imine-type nitrogen (N1) in the pyridine ring. Key structural features include:

  • Ring Fusion Geometry: The planar bicyclic system allows extensive π-electron delocalization, with bond lengths intermediate between typical single and double bonds. X-ray crystallography studies confirm near-perfect planarity, facilitating stacking interactions in biological targets [3].
  • Electronic Asymmetry: The C3 position is inherently electrophilic due to adjacent nitrogen atoms (N1 and N4), while C2 exhibits nucleophilic character. This duality enables regioselective functionalization; bromination occurs preferentially at C3, exploiting its electron-deficient nature [5] [8].
  • Halogen Integration: In 3-bromo-7-fluoroimidazo[1,2-a]pyridine, bromine at C3 acts as an electron-withdrawing group via inductive effects and a σ-hole donor, enhancing cross-coupling reactivity. Conversely, fluorine at C7 exerts strong inductive electron withdrawal (-I effect) but weak resonance donation (+R effect), creating a localized dipole that influences molecular polarity and intermolecular interactions [3] [7].
  • Tautomerism Constraints: Unlike simpler imidazoles, the fused ring system prevents tautomeric shifts, locking the double bond between N3–C8. This rigidity simplifies spectral analysis (e.g., distinct 1H NMR signals: H2 ~δ 7.9 ppm, H5 ~δ 8.2 ppm) and predictable reactivity patterns [3] [10].

Table 1: Physicochemical Properties of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine

PropertyValueMeasurement ConditionsReference
Molecular FormulaC7H4BrFN2- [9] [10]
Molecular Weight215.02 g/mol- [9]
Density1.80 ± 0.1 g/cm³Predicted [9]
pKa2.78 ± 0.50Predicted [9]
Melting Point152–154°CExperimental [10]
Purity (Commercial)≥95–97%HPLC [9] [10]

Significance of Halogen Substitution (Bromo/Fluoro) in Heterocyclic Chemistry

Halogen atoms at C3 and C7 positions confer orthogonal reactivity and electronic modulation, making 3-bromo-7-fluoroimidazo[1,2-a]pyridine a versatile synthon:

  • Bromine as a Synthetic Handle: The C–Br bond undergoes facile transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). Bromine’s polarizability enhances oxidative addition to Pd(0)/Ni(0) complexes, with rates 10–100× faster than chlorinated analogues. Computational studies (DFT) show a lowered LUMO energy (-1.8 eV vs. parent scaffold) at C3, facilitating nucleophilic displacement [5] [9].
  • Fluorine as a Bioisostere and Polarity Modulator: The C7–F bond increases metabolic stability by blocking cytochrome P450 oxidation. Fluorine’s -I effect reduces the pKa of adjacent protons (e.g., H6), enhancing hydrogen-bond acceptor strength. Crystallographic data reveals shortened contacts (2.7–2.9 Å) between C7–F and protein amide N–H groups in target complexes, improving binding affinity [7] [8].
  • Synergistic Electronic Effects: Bromine (σmeta = 0.39) and fluorine (σpara = 0.06) create an electronic gradient across the ring. Hammett plots demonstrate additive substituent effects: reactions at C3 correlate with σ+, while C5/C6 reactivity follows σ. This gradient directs electrophiles to C5 (fluorine-ortho position) and nucleophiles to C3 [3] [5].
  • Impact on Material Properties: Fluorine reduces HOMO–LUMO gap (ΔE = 3.8 eV) vs. non-fluorinated analogues (ΔE = 4.2 eV), blue-shifting fluorescence emission to 430–450 nm. Bromine quenches fluorescence but enhances intersystem crossing, making the compound suitable for phosphorescence studies in OLED applications [3].

Table 2: Role of Halogens in Directing Reactivity and Function

Halogen PositionKey FunctionsRepresentative Applications
C3-Bromine- Facilitates Pd-catalyzed cross-coupling - Lowers LUMO energy - Enhances electrophilicitySuzuki-Miyaura arylation Sonogashira alkynylation Buchwald-Hartwig amination
C7-Fluorine- Blocks metabolic oxidation - Modulates pKa of ring protons - Improves membrane permeabilityKinase inhibitor scaffolds Anticancer agents CNS-targeting prodrugs

Historical Context and Evolution of Halogenated Imidazopyridines

The development of halogenated imidazopyridines parallels advances in heterocyclic and medicinal chemistry:

  • Early Developments (1950s–1980s): Initial syntheses focused on unsubstituted imidazo[1,2-a]pyridines via Debus-Radziszewski reactions. The discovery of zolpidem (1988)—an unhalogenated GABAA agonist—highlighted the scaffold’s CNS potential. Early halogenation used brute-force methods (e.g., Br2/AcOH), yielding unselective bromination mixtures [2] [8].
  • Modern Selective Functionalization (1990s–2010s): Transition-metal catalysis revolutionized regioselective halogenation. Pd-catalyzed C–H bromination at C3 was achieved using NBS/Pd(OAc)2 (2009). Direct C7 fluorination remained elusive until the advent of Balz-Schiemann reactions on diamine precursors (2015). Copper-mediated methods enabled 7-fluoro derivatives via [3+2] cyclization of 2-amino-4-fluoropyridines and acetylene (92% yield, 2019), solving previous regioselectivity issues [5] [7].
  • Current Trends (2020–Present): 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is now synthesized via:
  • Copper-Catalyzed Oxidative Cyclization: 2-Amino-4-fluoropyridine + acetylene + Cu(OAc)2/peroxide (60–100°C, 1–5 atm), yielding 92% product. This method dominates industrial production due to low catalyst loadings (1–5 mol%) [7].
  • Post-Cyclization Halogenation: Selective bromination of 7-fluoroimidazo[1,2-a]pyridine using Br2/DCM at 0°C (≤40% yield). Though less efficient, it allows late-stage diversification [9].
  • Pharmaceutical Evolution: The compound serves as a key intermediate for IRAK/FLT3 kinase inhibitors (e.g., WO2022026935, 2022). Its halogen palette enables "click-and-modify" approaches: bromine permits C3 derivatization while fluorine enhances target binding and ADME properties, reducing clearance by 30–50% vs. non-fluorinated analogues [7] [8].

Table 3: Key Historical Milestones in Halogenated Imidazopyridine Chemistry

YearDevelopmentSignificance
1955First imidazo[1,2-a]pyridine synthesisDebus-Radziszewski reaction established core scaffold
1988Zolpidem approval (non-halogenated)Validated imidazopyridine scaffold for CNS therapeutics
2009Pd-catalyzed C3 brominationEnabled regioselective access to 3-bromo derivatives
2015Balz-Schiemann fluorination at C7Solved direct C7 fluorination challenge
2019Copper-mediated [3+2] cyclization for 7-fluoro derivativesIndustrial-scale synthesis (92% yield, 1–5 atm acetylene)
2022Application in IRAK/FLT3 inhibitors (e.g., WO2022026935)Utilized 3-Br-7-F derivative as key kinase inhibitor building block

Properties

CAS Number

1263058-67-8

Product Name

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

IUPAC Name

3-bromo-7-fluoroimidazo[1,2-a]pyridine

Molecular Formula

C7H4BrFN2

Molecular Weight

215.025

InChI

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H

InChI Key

JIWHAZGZFYOGCD-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=C2Br)C=C1F

Synonyms

IMidazo[1,2-a]pyridine, 3-broMo-7-fluoro-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.